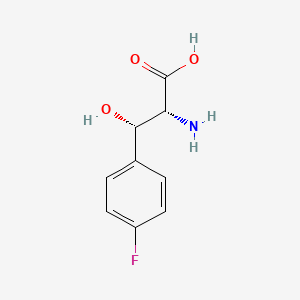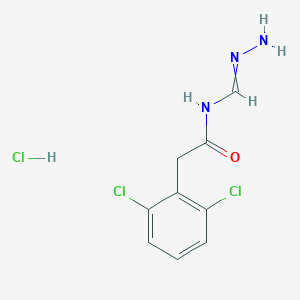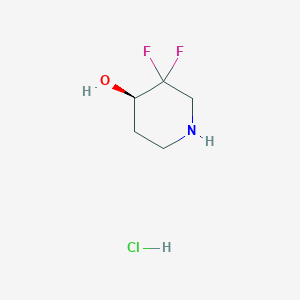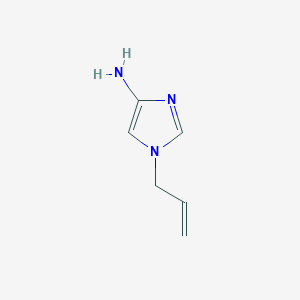
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-ácido 2-amino-3-(4-fluorofenil)-3-hidroxipropanoico es un derivado de aminoácido quiral con un grupo fluorofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,3S)-ácido 2-amino-3-(4-fluorofenil)-3-hidroxipropanoico típicamente implica el uso de catalizadores quirales para asegurar la estereoquímica correcta. Un método común implica la hidrogenación asimétrica de un compuesto precursor, como un α-cetoácido sustituido con fluorofenilo, usando un catalizador quiral de rodio o rutenio bajo gas hidrógeno. Las condiciones de reacción a menudo incluyen un solvente como etanol o metanol y un rango de temperatura de 0-50°C.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de hidrogenación asimétrica similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso. Además, la purificación del producto se logra mediante técnicas de cristalización o cromatografía para asegurar una alta pureza enantiomérica.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,3S)-ácido 2-amino-3-(4-fluorofenil)-3-hidroxipropanoico puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse a una cetona usando agentes oxidantes como PCC (clorocromato de piridinio).
Reducción: El grupo amino puede reducirse a una amina usando agentes reductores como hidruro de aluminio y litio.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: PCC en diclorometano a temperatura ambiente.
Reducción: Hidruro de aluminio y litio en éter a 0°C.
Sustitución: Metóxido de sodio en metanol a temperatura de reflujo.
Productos principales
Oxidación: Formación de un derivado cetónico.
Reducción: Formación de un derivado de amina.
Sustitución: Formación de derivados de fluorofenilo sustituidos.
Aplicaciones Científicas De Investigación
(2R,3S)-ácido 2-amino-3-(4-fluorofenil)-3-hidroxipropanoico tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de (2R,3S)-ácido 2-amino-3-(4-fluorofenil)-3-hidroxipropanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenilo puede mejorar la afinidad de unión a través de interacciones hidrofóbicas, mientras que los grupos amino e hidroxilo pueden formar enlaces de hidrógeno con el objetivo. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (2R,3S)-ácido 2-amino-3-(4-clorofenil)-3-hidroxipropanoico
- (2R,3S)-ácido 2-amino-3-(4-bromofenil)-3-hidroxipropanoico
- (2R,3S)-ácido 2-amino-3-(4-metilfenil)-3-hidroxipropanoico
Singularidad
La presencia del grupo fluorofenilo en (2R,3S)-ácido 2-amino-3-(4-fluorofenil)-3-hidroxipropanoico confiere propiedades únicas, como una mayor lipofilia y estabilidad metabólica, en comparación con sus análogos cloro, bromo y metilo. Estas propiedades pueden mejorar su potencial como candidato a fármaco al mejorar su perfil farmacocinético.
Propiedades
Fórmula molecular |
C9H10FNO3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
Clave InChI |
YSNNRQFRXBIYIZ-SFYZADRCSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)N)O)F |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)O)N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)

![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)



![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
